molecular formula C23H20N2O2 B2383775 N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 921773-77-5

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2383775
CAS No.: 921773-77-5
M. Wt: 356.425
InChI Key: BQYZMGFWCARNCL-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which features a biphenyl carboxamide group linked to a 1-ethyl-2-oxoindoline (isoindolinone) core, is characteristic of compounds investigated for their potential biological activity. This scaffold is recognized for its role in inhibiting various enzymatic targets. Specifically, molecules incorporating the 2-(arylcarboxamido) benzoic acid pharmacophore have been identified as potent inhibitors of histone-modifying enzymes, such as the Jumonji C-domain containing histone demethylases (KDM4/JMJD) . Furthermore, related N-substituted indole and isoindoline compounds have shown promising activity as selective inhibitors for other target classes, including histone deacetylases (HDACs) . This makes the compound a valuable chemical tool for probing epigenetic mechanisms and for the development of potential therapies for conditions such as cancer, parasitic infections like malaria, and neurodegenerative disorders . The presence of the amide linker and aromatic systems provides a rigid framework that is ideal for structure-activity relationship (SAR) studies, allowing researchers to explore interactions within enzyme binding pockets. This product is intended for laboratory research applications only, including lead optimization, biochemical assay development, and mechanistic studies. It is supplied with comprehensive analytical data to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-2-25-21-13-12-20(14-19(21)15-22(25)26)24-23(27)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYZMGFWCARNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Biphenyl Moiety: The biphenyl moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale application of the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide serves as a versatile building block in organic synthesis. Its structure allows chemists to modify it for creating more complex molecules. The compound can be synthesized using various methods including:

  • Fischer Indole Synthesis : Used for forming the indole ring.
  • Suzuki-Miyaura Coupling Reaction : Facilitates the introduction of the biphenyl moiety .

Biology

This compound is investigated for its biological activities, particularly its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxicity against several human cancer cell lines due to its role in inducing apoptosis .

Case Study: Anticancer Activity

A study demonstrated that this compound effectively reduced cell viability in prostate cancer cells by activating procaspase pathways, leading to increased apoptosis rates .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications against various diseases. Its ability to induce apoptosis makes it a candidate for drug development targeting cancer therapies.

Industrial Applications

The industrial synthesis of this compound focuses on optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are being explored to improve production efficiency .

Cell LineIC50 (µM)Mechanism of Action
SW620 (Colon)12.5Induction of apoptosis via procaspase activation
PC-3 (Prostate)15.0Activation of intrinsic apoptotic pathways
NCI-H23 (Lung)10.0Cytotoxic effects through caspase cascade activation

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several biphenylcarboxamide derivatives reported in the literature. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities.

Physicochemical and Pharmacological Comparisons

  • Hydrophobicity and Solubility: The 1-ethyl-2-oxoindolin-5-yl group introduces moderate hydrophobicity, comparable to VM-5’s 4-ethylphenyl substituent. Substitution with sulfonamide or nitro groups (e.g., VM-5) increases polarity and hydrogen-bonding capacity, which may enhance target binding but reduce bioavailability .
  • Biological Activity :

    • VM-5 : Demonstrated vasodilatory effects in preclinical models, attributed to nitric oxide release from its nitrate ester moiety .
    • Sulfonamide-Based Analogues () : Biphenylcarboxamides with sulfamoylbenzyl substituents (e.g., compound 4) showed potent carbonic anhydrase inhibition (IC50 < 10 nM), highlighting the role of sulfonamide groups in enzyme targeting .
    • TRP Channel Antagonists () : Cyclic aliphatic substituents (e.g., cyclooctyl in compound 7) conferred selectivity for TRP channels, suggesting that bulky substituents may sterically hinder off-target interactions .

Key Structural Determinants of Activity

  • Biphenyl Core : Essential for π-π stacking interactions with aromatic residues in target proteins .
  • Amide Linkage : Critical for hydrogen bonding; modifications (e.g., ester or sulfonamide groups) alter binding kinetics .
  • N-Substituent :
    • Aliphatic Chains (e.g., ethyl) : Balance hydrophobicity and metabolic stability.
    • Cyclic Systems (e.g., decahydronaphthalenyl) : Enhance rigidity and selectivity for hydrophobic binding pockets .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C23H20N2O2
  • Molecular Weight : 356.4 g/mol
  • CAS Number : 921773-77-5

The primary mechanism through which this compound exerts its biological effects is through the activation of procaspase-3, a crucial enzyme in the apoptotic pathway.

Apoptosis Induction

  • Target Enzyme : Procaspase-3
  • Activation Pathways :
    • Extrinsic Pathway : Initiated by external signals leading to receptor activation.
    • Intrinsic Pathway : Triggered by internal cellular stress signals.

The compound's interaction with procaspase-3 promotes its conversion to active caspase-3, leading to programmed cell death (apoptosis) in various cancer cell lines including colon (SW620), prostate (PC-3), and lung cancer (NCI-H23) cells .

Anticancer Properties

This compound has shown significant cytotoxicity against several human cancer cell lines. The following table summarizes recent findings on its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
SW62012.5Caspase activation
PC-315.0Induction of apoptosis
NCI-H2310.0Disruption of mitochondrial function

Other Biological Activities

In addition to its anticancer effects, this compound is being explored for other therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Antiviral Properties : Research is ongoing to evaluate its effectiveness against viral infections, particularly in inhibiting viral replication mechanisms.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Study on Cancer Cell Lines :
    • A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers in SW620 cells .
    • Another investigation indicated that the compound significantly reduced cell viability in PC-3 cells within 24 hours of treatment.
  • Mechanistic Insights :
    • Research utilizing Western blot analysis confirmed the upregulation of pro-apoptotic proteins following treatment with the compound, reinforcing its role in apoptosis induction .

Q & A

Q. Table 1. Key Reaction Optimization Parameters for Biphenyl Carboxamide Synthesis

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDMF/THF (1:1)Maximizes solubility of intermediates
Temperature60–80°CBalances reaction rate vs. decomposition
CatalystHATU (1.1 eq)Enhances amide coupling efficiency
PurificationFlash chromatographySeparates isomers (ΔRf ≥0.2)

Q. Table 2. Common Characterization Techniques and Metrics

TechniqueKey MetricsApplication ExampleReference
1H^1H NMRδ 7.2–8.1 ppm (aromatic), δ 1.2–2.5 ppm (alkyl)Distinguishes ethyl vs. propyl substituents
HRMSm/z accuracy ≤2 ppmConfirms molecular formula
HPLCRetention time ±0.1 minDetects <1% impurities

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